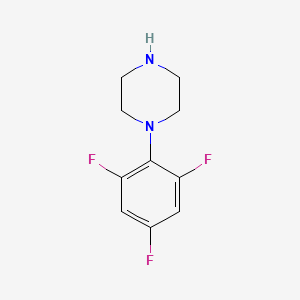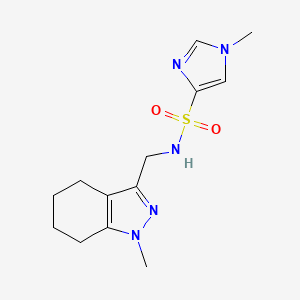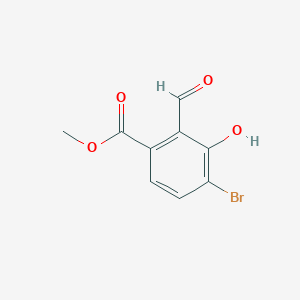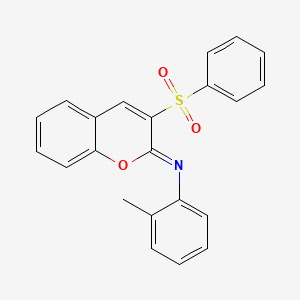
3-Methyl-2-oxoimidazolidine-4-carboxylic acid
概述
描述
3-Methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound with significant relevance in various scientific fields. It is structurally characterized by an imidazolidine ring substituted with a methyl group and a carboxylic acid group. This compound is known for its stability and unique reactivity, making it a valuable subject of study in organic chemistry and pharmaceutical research .
作用机制
Target of Action
It is known to be a structural analogue of naturally occurring (s)-pyroglutamic acid , which forms the N-termini of several biologically active peptides, including thyrotropin-releasing hormone (TRH) and luteinizing hormone releasing hormone (LH-RH) .
Mode of Action
Its structural similarity to (s)-pyroglutamic acid suggests that it may interact with similar biochemical pathways .
Biochemical Pathways
Given its structural similarity to (s)-pyroglutamic acid, it may be involved in the regulation of peptide hormones such as trh and lh-rh .
Pharmacokinetics
It is known to be a precursor to, and a metabolite of, the angiotensin converting enzyme (ace) inhibitor imidapril , which is used for the treatment of hypertension .
Result of Action
It is known to be a structural analogue of (s)-pyroglutamic acid , suggesting that it may have similar effects on peptide hormone regulation .
Action Environment
It is known that the compound is stable at room temperature .
生化分析
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxoimidazolidine-4-carboxylic acid typically involves the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene (COCl₂) in the presence of aqueous sodium bicarbonate (NaHCO₃). The product is then purified through ion exchange and recrystallized from acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification techniques to meet industrial demands.
化学反应分析
Types of Reactions: 3-Methyl-2-oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s versatility in different applications .
科学研究应用
3-Methyl-2-oxoimidazolidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is used in the study of enzyme mechanisms and protein interactions.
相似化合物的比较
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid: A structural analog with similar reactivity and applications.
3-Methyl-4-oxo-3,4-dihydroimidazole-5-carboxylic acid: Another related compound with distinct chemical properties and uses.
Uniqueness: 3-Methyl-2-oxoimidazolidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its importance .
属性
IUPAC Name |
3-methyl-2-oxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-7-3(4(8)9)2-6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYGFIXCFRITFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314897-94-3 | |
| Record name | 3-methyl-2-oxoimidazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl[2-(2-methoxyethoxy)ethyl]amine](/img/structure/B2778542.png)


![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2778547.png)






![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2778561.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![Tert-butyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2778563.png)
![N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2778565.png)
